OM137

Catalog No.
S548709
CAS No.
292170-13-9
M.F
C13H14N4O3S
M. Wt
306.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
OM137

CAS Number

292170-13-9

Product Name

OM137

IUPAC Name

2-amino-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide

Molecular Formula

C13H14N4O3S

Molecular Weight

306.34 g/mol

InChI

InChI=1S/C13H14N4O3S/c1-7-11(21-13(14)16-7)12(19)17-15-6-8-3-4-9(18)10(5-8)20-2/h3-6,18H,1-2H3,(H2,14,16)(H,17,19)/b15-6+

InChI Key

AMHQGUWEVRTTJB-GIDUJCDVSA-N

SMILES

CC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=C(C=C2)O)OC

Solubility

Soluble in DMSO, not in water

Synonyms

OM-137; OM137; OM 137

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)NN=CC2=CC(=C(C=C2)O)OC

Isomeric SMILES

CC1=C(SC(=N1)N)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC

Description

The exact mass of the compound 5-Thiazolecarboxylic acid, 2-amino-4-methyl-, 2-[(4-hydroxy-3-methoxyphenyl)methylene]hydrazide is 306.07866 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

OM137, with the chemical name 2-Amino-N′-(4-hydroxy-3-methoxybenzylidene)-4-methyl-1,3-thiazole-5-carbohydrazide and CAS Number 292170-13-9, is a synthetic compound primarily recognized for its role as an inhibitor of Aurora kinases. These kinases are crucial for cell division, making OM137 significant in cancer research and therapy. The compound exhibits a unique structure characterized by a thiazole ring, which contributes to its biological activity and specificity towards certain kinases .

OM137 acts as an inhibitor of Aurora kinases, a family of enzymes crucial for cell division []. These kinases regulate various processes during mitosis, including chromosome condensation and spindle checkpoint control []. By inhibiting Aurora kinases, particularly Aurora B, OM137 disrupts these processes and can lead to cell cycle arrest and ultimately cell death in cancer cells [, ].

Typical of aminothiazole derivatives. Its primary reaction involves binding to the active sites of Aurora kinases, leading to inhibition of their activity. The inhibition mechanism involves competitive binding, where OM137 mimics the natural substrates of these kinases, thereby preventing their phosphorylation activities. This action disrupts the normal cell cycle progression and can lead to apoptosis in rapidly dividing cells .

The biological activity of OM137 is predominantly linked to its inhibitory effects on Aurora A and Aurora B kinases. The compound has demonstrated an IC50 value of 21.7 μM for Aurora A kinase and 2.4 μM for Aurora B kinase, indicating a stronger affinity for the latter . Additionally, OM137 has shown effectiveness in inhibiting cyclin-dependent kinases (Cdk1/cyclinB and Cdk5/p25), further emphasizing its potential in cancer treatment by targeting multiple pathways involved in cell proliferation .

Synthesis of OM137 typically involves multi-step organic reactions. The general approach includes:

  • Formation of Thiazole Ring: The synthesis begins with the preparation of the thiazole moiety through condensation reactions involving suitable precursors.
  • Introduction of Amino Group: An amino group is introduced via amination reactions.
  • Benzylidene Formation: A benzylidene derivative is formed through a condensation reaction between an aldehyde and the thiazole derivative.
  • Final Assembly: The final compound is obtained through hydrazone formation with carbohydrazide.

This synthesis pathway allows for the generation of OM137 with high purity and yield, suitable for biological testing .

OM137 has significant applications in cancer research due to its role as an Aurora kinase inhibitor. Its primary applications include:

  • Cancer Therapy: Targeting cell division processes in cancer cells.
  • Research Tool: Used in studies to elucidate the role of Aurora kinases in cell cycle regulation.
  • Potential Drug Development: As a lead compound for developing new anticancer therapies focusing on kinase inhibition .

Interaction studies involving OM137 have focused on its binding affinity to various kinases and its effects on cellular pathways. Research indicates that OM137 not only inhibits Aurora kinases but also affects downstream signaling pathways associated with cell cycle regulation and apoptosis. These studies often employ techniques such as surface plasmon resonance and cellular assays to quantify binding interactions and biological effects .

Several compounds exhibit similar biological activities as OM137, particularly as Aurora kinase inhibitors. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypePrimary TargetIC50 (μM)Unique Features
ZM447439AminoquinazolineAurora A/B Kinases0.5 (A), 0.7 (B)Highly selective for Aurora kinases
VX-680Pyrimidine derivativeAurora A/B Kinases0.1 (A), 0.2 (B)Potent against multiple kinases
MK-5108Indazole derivativeAurora A/B Kinases0.01 (A), 0.05 (B)Advanced clinical candidate

While compounds like ZM447439 and VX-680 are known for their potency against both Aurora A and B kinases, OM137 stands out due to its unique thiazole structure, which may confer distinct pharmacological properties and potential side effect profiles .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

1.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

306.07866149 g/mol

Monoisotopic Mass

306.07866149 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: DeMoe JH, Santaguida S, Daum JR, Musacchio A, Gorbsky GJ. A high throughput, whole cell screen for small molecule inhibitors of the mitotic spindle checkpoint identifies OM137, a novel Aurora kinase inhibitor. Cancer Res. 2009 Feb 15;69(4):1509-16. doi: 10.1158/0008-5472.CAN-08-3133. Epub 2009 Feb 3. PubMed PMID: 19190331; PubMed Central PMCID: PMC265523.

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